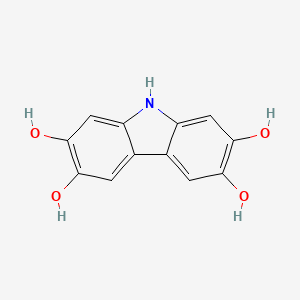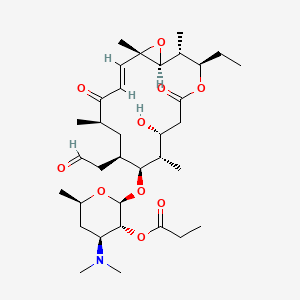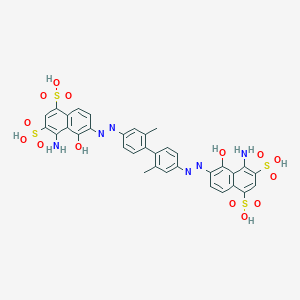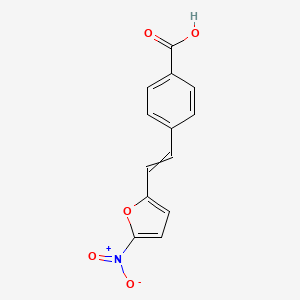
Nifurstyrenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurstyrenate is a synthetic antibacterial compound belonging to the nitrofuran class. It is widely used to prevent and treat infectious diseases in cultured fish. This compound is known for its rapid absorption when administered orally and its ability to cross the placenta and blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of strong acids and bases under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of nifurstyrenate involves large-scale chemical synthesis using automated reactors. The process includes the nitration of furan compounds, followed by purification and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Nifurstyrenate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: This compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Produces oxides of this compound.
Reduction: Results in amine derivatives.
Substitution: Leads to the formation of substituted this compound compounds.
Scientific Research Applications
Nifurstyrenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nitrofuran chemistry and its reactivity.
Biology: Investigated for its antibacterial properties and effects on bacterial cell functions.
Medicine: Explored for its potential use in treating bacterial infections in fish and other animals.
Industry: Utilized in the development of rapid detection methods for residues in food products
Mechanism of Action
Nifurstyrenate exerts its antibacterial effects by interfering with bacterial cell functions. It is believed to be reduced by bacterial nitroreductases to reactive intermediates that inhibit the synthesis of DNA, RNA, and proteins. This leads to the disruption of bacterial cell functions and ultimately the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Employed in the treatment of bacterial and protozoal infections
Uniqueness
Nifurstyrenate is unique in its rapid absorption and ability to cross biological barriers, making it particularly effective in treating infections in cultured fish. Its specific molecular structure also allows for diverse applications in various fields .
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-[2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16) |
InChI Key |
NWSQQZAVPSDJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)
![(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid](/img/structure/B10784831.png)
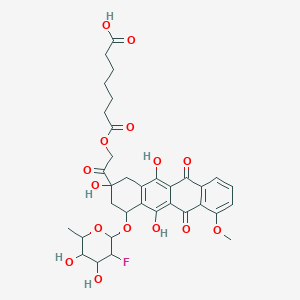
![3-[3-(4-propoxyphenyl)propyl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B10784858.png)
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)
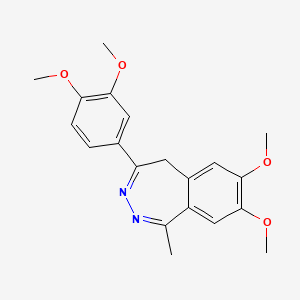
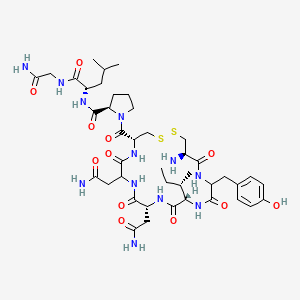
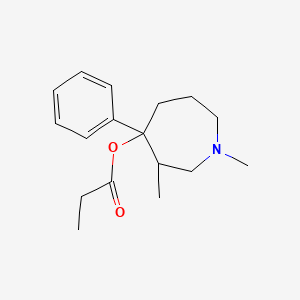
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)

